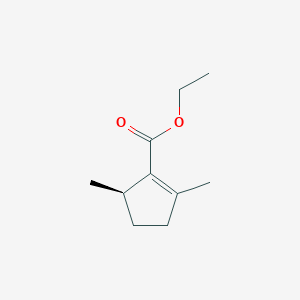
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester is a chemical compound with the molecular formula C8H4F3NO6S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 5-formyl-2-nitrophenyl ester
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester typically involves the esterification of methanesulfonic acid with 5-formyl-2-nitrophenol in the presence of trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is highly reactive, making the compound a potent electrophile in chemical reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 5-formyl-2-nitrophenyl ester can be compared with similar compounds such as:
Methanesulfonic acid, trifluoro-, 2,6-dimethyl-4-nitrophenyl ester: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups.
Methanesulfonic acid, trifluoro-, 6-formyl-2-naphthalenyl ester: This compound has a naphthalene ring, which affects its reactivity and applications.
Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester:
These comparisons highlight the unique structural and reactivity features of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
261157-52-2 |
|---|---|
Molecular Formula |
C8H4F3NO6S |
Molecular Weight |
299.18 g/mol |
IUPAC Name |
(5-formyl-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO6S/c9-8(10,11)19(16,17)18-7-3-5(4-13)1-2-6(7)12(14)15/h1-4H |
InChI Key |
AYIXENKMQZRDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


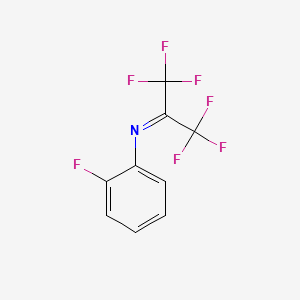
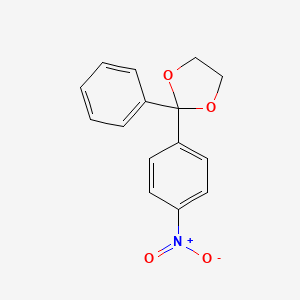
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
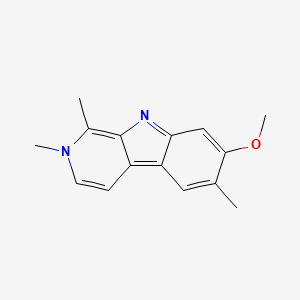

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
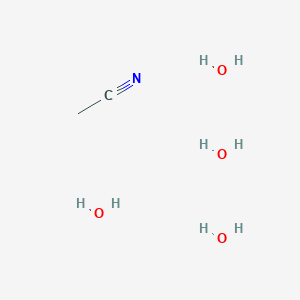
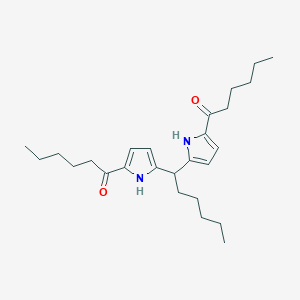
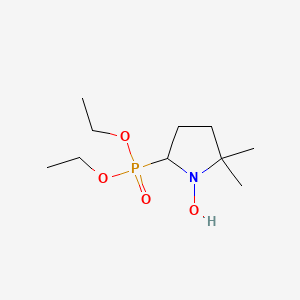
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
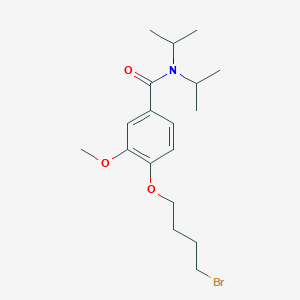
acetyl fluoride](/img/structure/B12566023.png)
